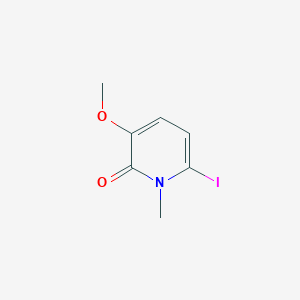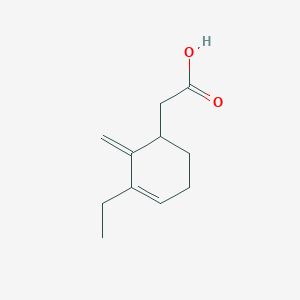![molecular formula C20H25NO2 B12634562 N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide CAS No. 920317-85-7](/img/structure/B12634562.png)
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide is an organic compound with the molecular formula C16H17NO2. It is a derivative of propanamide and is characterized by the presence of a methoxyphenyl and a phenylpropyl group attached to the butanamide backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide typically involves the reaction of 3-(3-methoxyphenyl)-3-phenylpropylamine with butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also interact with receptors to modulate signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Methoxyphenyl)-3-phenylpropanamide
- 3-(2-Methoxyphenyl)-N-(3-methylphenyl)acrylamide
- N-(3-Methoxyphenyl)-3-(phenylsulfonyl)propanamide
Uniqueness
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide is unique due to its specific structural features, such as the combination of methoxyphenyl and phenylpropyl groups attached to the butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
920317-85-7 |
|---|---|
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-[3-(3-methoxyphenyl)-3-phenylpropyl]butanamide |
InChI |
InChI=1S/C20H25NO2/c1-3-8-20(22)21-14-13-19(16-9-5-4-6-10-16)17-11-7-12-18(15-17)23-2/h4-7,9-12,15,19H,3,8,13-14H2,1-2H3,(H,21,22) |
Clé InChI |
MNMQPNNPSHIDEI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NCCC(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


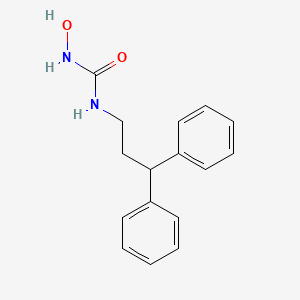



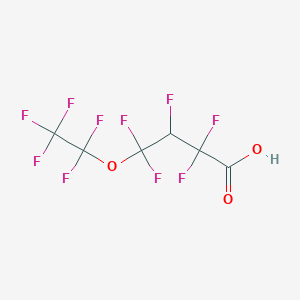
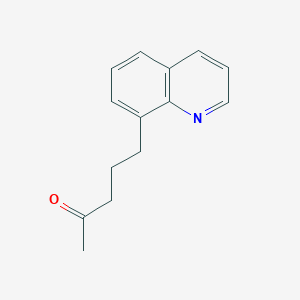
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide](/img/structure/B12634527.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
![6-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12634550.png)
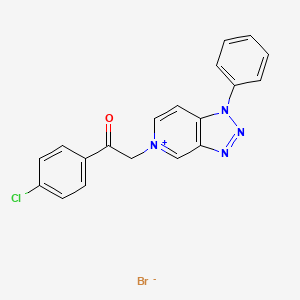
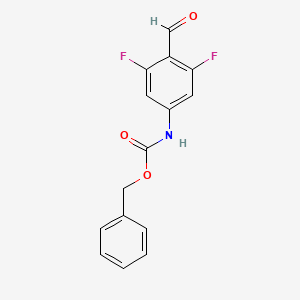
![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
